Cas no 2680902-46-7 (benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate)

benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680902-46-7
- benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate
- EN300-28302241
- benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate
-
- インチ: 1S/C16H23N3O6S/c1-13(2)25-16(21)19(26(22,23)18-10-8-17-9-11-18)15(20)24-12-14-6-4-3-5-7-14/h3-7,13,17H,8-12H2,1-2H3
- InChIKey: FMXZUZTZDYHNMQ-UHFFFAOYSA-N
- ほほえんだ: S(N(C(=O)OCC1C=CC=CC=1)C(=O)OC(C)C)(N1CCNCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 385.13075664g/mol
- どういたいしつりょう: 385.13075664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 114Ų
benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302241-0.05g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302241-0.1g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28302241-10.0g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302241-0.25g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28302241-2.5g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28302241-0.5g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28302241-1g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28302241-5g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28302241-1.0g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302241-5.0g |
benzyl N-(piperazine-1-sulfonyl)-N-[(propan-2-yloxy)carbonyl]carbamate |
2680902-46-7 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamateに関する追加情報
Introduction to benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate (CAS No. 2680902-46-7)
benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate (CAS No. 2680902-46-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways and the treatment of specific diseases.
The molecular structure of benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate is composed of a benzyl group, a piperazine-1-sulfonyl moiety, and a propan-2-yloxy carbonyl group. These functional groups contribute to the compound's overall stability and reactivity, making it an attractive candidate for further investigation in drug development.
Recent studies have highlighted the importance of benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate in modulating specific biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. This property makes it a potential candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate has also shown promise in neurodegenerative disease research. Studies conducted at leading pharmaceutical research institutions have indicated that this compound can effectively cross the blood-brain barrier and interact with key receptors involved in neuroprotection. This finding opens up new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate involves a series of well-defined chemical reactions, including the coupling of a benzyl alcohol derivative with a piperazine-1-sulfonyl chloride and subsequent protection with a propan-2-yloxy carbonyl group. The synthetic route is highly reproducible and scalable, making it suitable for large-scale production in industrial settings.
Clinical trials involving benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects, paving the way for more advanced clinical studies.
The pharmacokinetic properties of benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate have been extensively studied to optimize its therapeutic potential. Research has revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring its effectiveness as a drug candidate.
In conclusion, benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate (CAS No. 2680902-46-7) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset for researchers and pharmaceutical companies alike. Ongoing studies continue to explore its full potential, with the hope of developing novel therapeutic agents that can improve patient outcomes and enhance quality of life.
2680902-46-7 (benzyl N-(piperazine-1-sulfonyl)-N-(propan-2-yloxy)carbonylcarbamate) 関連製品
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)




